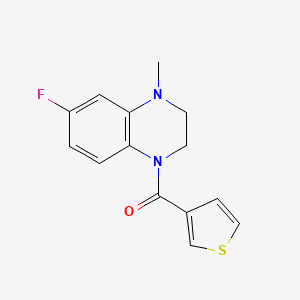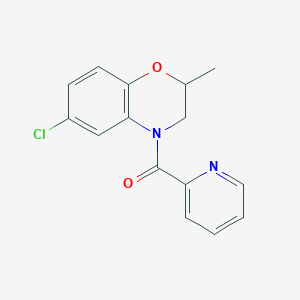![molecular formula C14H15NO2S2 B7591323 [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, also known as MTM-TTP, is a synthetic compound that has gained attention due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to interact with the electronic structure of the materials it is incorporated into. In OFETs, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is used as a semiconductor material, and its high electron mobility allows for efficient charge transport. In OPVs, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is used as a donor material, and its ability to absorb light allows for the generation of excitons that can be converted into electrical energy.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone, as it has primarily been studied for its use in scientific research rather than as a drug. However, studies have shown that [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is not cytotoxic to cells, indicating that it may have potential for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone in lab experiments is its high electron mobility, which allows for efficient charge transport in OFETs. Additionally, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been found to be stable under ambient conditions, making it easier to handle in lab settings. However, one limitation is that the synthesis method for [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is complex and time-consuming, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone. One area of interest is in improving the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone and its potential use in biomedical applications. Finally, there is potential for [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone to be used in other organic electronics applications beyond OFETs and OPVs, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Méthodes De Synthèse
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone is synthesized through a multi-step process that involves the reaction of 2,5-dimethylfuran with ethyl 2-bromoacetate to form the intermediate compound, 3-(5-methylfuran-2-yl)thiomorpholine. This intermediate is then reacted with 3-bromo-2-thiophenecarboxaldehyde to form [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone.
Applications De Recherche Scientifique
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been shown to have potential applications in scientific research, specifically in the field of organic electronics. It has been found to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs). Additionally, [3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone has been studied for its potential use in organic photovoltaics (OPVs) due to its ability to absorb light in the visible region.
Propriétés
IUPAC Name |
[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-10-2-3-13(17-10)12-9-19-7-5-15(12)14(16)11-4-6-18-8-11/h2-4,6,8,12H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBMZVPXKMENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)




![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)